Intramolecular N–H⋯O Hydrogen Bond Conformation
Single-crystal X-ray diffraction reveals that one of the two independent molecules of N-(2-methoxyphenyl)benzenesulfonamide in the asymmetric unit features an intramolecular N–H⋯O hydrogen bond between the sulfonamide N–H and the ortho-methoxy oxygen [1]. This interaction is geometrically impossible in the unsubstituted analog N-phenylbenzenesulfonamide and in the para-methoxy regioisomer. The two independent molecules also display dramatically different dihedral angles between the phenyl and benzene rings: 88.16(12)° and 44.50(12)° [1]. For N-phenylbenzenesulfonamide, reported crystal structures show a single conformation with dihedral angles typically in the range of 60–75°, depending on the polymorph .
| Evidence Dimension | Solid-state conformation: intramolecular N–H⋯O hydrogen bond |
|---|---|
| Target Compound Data | Intramolecular N–H⋯O hydrogen bond present in one of two independent molecules; dihedral angles 88.16(12)° and 44.50(12)° |
| Comparator Or Baseline | N-Phenylbenzenesulfonamide: no intramolecular H-bond possible; dihedral angle ~60–75° (literature range). 4-Methoxy-N-phenylbenzenesulfonamide: methoxy group cannot form intramolecular H-bond with sulfonamide N–H. |
| Quantified Difference | Qualitative difference: presence vs. absence of intramolecular H-bond. Dihedral angle range differs by ~15–45°. |
| Conditions | Single-crystal X-ray diffraction at 296 K; Mo Kα radiation; monoclinic P2₁/n space group [1]. |
Why This Matters
The intramolecular H-bond pre-organizes the sulfonamide N–H in a distinct orientation, which can significantly alter hydrogen-bond donor presentation to biological targets such as carbonic anhydrase or cyclooxygenase enzymes, making this compound conformationally non-interchangeable with regioisomeric analogs.
- [1] Aziz-ur-Rehman, Sajjad, M. Arif, Akkurt, M., Sharif, S., Abbasi, M. A., Khan, I. U. (2010). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E, 66(7), o1769. DOI: 10.1107/S1600536810023871. View Source
